(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid
CAS No.: 1123620-89-2
Cat. No.: VC4616623
Molecular Formula: C10H9BrO2
Molecular Weight: 241.084
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1123620-89-2 |
---|---|
Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.084 |
IUPAC Name | (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
Standard InChI Key | DPBUJVBXRABXRH-BDAKNGLRSA-N |
SMILES | C1C(C1C(=O)O)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring—a highly strained three-membered carbon ring—substituted at the 1- and 2-positions with a carboxylic acid group and a 4-bromophenyl moiety, respectively. The (1S,2S) configuration denotes the absolute stereochemistry of the cyclopropane carbons, which is critical for its interactions in chiral environments .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉BrO₂ | |
Molecular Weight | 241.084 g/mol | |
SMILES Notation | BrC₁=CC=C(C=C₁)[C@@H]₁C@HC(=O)O | |
InChI Key | DPBUJVBXRABXRH-BDAKNGLRSA-N |
The strain inherent to the cyclopropane ring (bond angles ≈ 60°) contributes to its reactivity, while the bromine atom on the phenyl group enhances electrophilic substitution potential .
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid typically employs cyclopropanation reactions. Two prevalent methods include:
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Simmons-Smith Reaction: A zinc-copper couple mediates the addition of diiodomethane to alkenes, forming cyclopropanes. For this compound, a pre-functionalized alkene precursor with a 4-bromophenyl group and a carboxylic acid derivative could be used.
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Transition Metal-Catalyzed Cyclopropanation: Diazo compounds (e.g., ethyl diazoacetate) react with alkenes in the presence of catalysts like rhodium(II) acetate to form cyclopropanes. Stereoselectivity is achieved using chiral catalysts or directing groups .
Industrial-Scale Production
Aromsyn Co., Ltd., and ChemShuttle offer custom synthesis services for this compound at scales ranging from grams to kilograms . Key production metrics include:
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Quality Control: Batch-specific Certificates of Analysis (COA) with NMR, MS, and chromatographic data .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
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Esterification: Reaction with alcohols under acidic conditions yields esters, useful for prodrug design.
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Amidation: Coupling with amines via carbodiimide reagents forms amides, relevant in peptidomimetics.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in ring-opening reactions under specific conditions:
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Acid-Catalyzed Ring Opening: Protonation weakens cyclopropane bonds, leading to diradical intermediates that react with nucleophiles.
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Transition Metal-Mediated Cleavage: Palladium catalysts facilitate insertion into the ring, enabling cross-coupling reactions.
Bromophenyl Group Reactivity
The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups, expanding structural diversity .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid cyclopropane scaffold mimics peptide bonds’ planar structure, making it valuable in drug discovery. Potential applications include:
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Protease Inhibitors: The carboxylic acid group chelates catalytic residues in enzyme active sites .
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Kinase Modulators: The bromophenyl group may occupy hydrophobic pockets in ATP-binding domains .
Materials Science
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Liquid Crystals: The planar bromophenyl group and rigid cyclopropane core could stabilize mesophases in liquid crystalline materials .
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Polymer Additives: Functionalized derivatives may enhance thermal stability or optical properties of polymers .
Catalysis
Chiral cyclopropane derivatives are explored as ligands in asymmetric catalysis. The (1S,2S) configuration could induce enantioselectivity in hydrogenation or epoxidation reactions.
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from moderate yields due to cyclopropane strain and stereochemical demands. Future work could explore:
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Flow Chemistry: Continuous processing to improve reaction control and scalability .
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Biocatalytic Approaches: Enzymatic cyclopropanation for greener synthesis.
Pharmacological Profiling
Despite its utility as an intermediate, in vivo studies of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid are lacking. Priority areas include:
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ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.
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Target Identification: Screening against disease-relevant protein libraries.
Advanced Materials Development
Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could exploit its rigidity and functional groups for gas storage or catalysis .
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